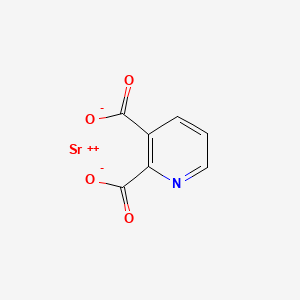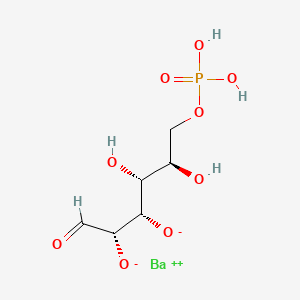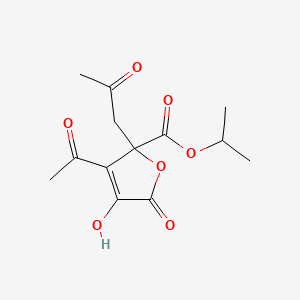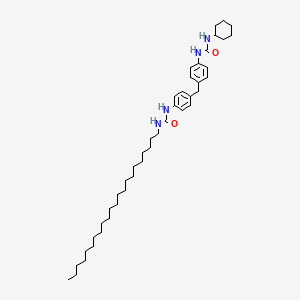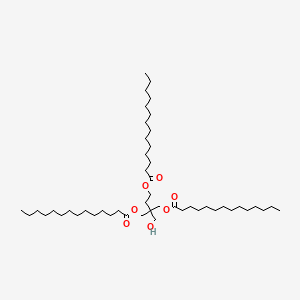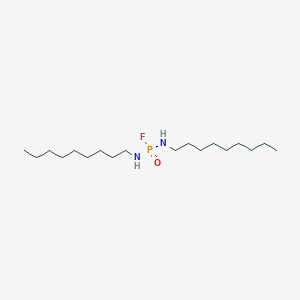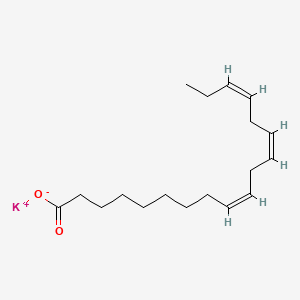
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate is a potassium salt of a polyunsaturated fatty acid. This compound is derived from linolenic acid, which is an essential omega-3 fatty acid. It is commonly found in various plant oils and is known for its significant role in human nutrition and health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the reaction of linolenic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where linolenic acid is neutralized by potassium hydroxide to form the potassium salt. The reaction conditions usually involve mild temperatures and stirring to ensure complete neutralization.
Industrial Production Methods
On an industrial scale, the production of this compound involves the extraction of linolenic acid from plant oils such as flaxseed oil, followed by its neutralization with potassium hydroxide. The process includes steps like oil extraction, purification, and chemical reaction under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The potassium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used under mild conditions.
Substitution: Reagents like sodium chloride or calcium chloride can be used to replace the potassium ion under aqueous conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids like stearic acid.
Substitution: Sodium (9Z,12Z,15Z)-9,12,15-octadecatrienoate or calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate.
Scientific Research Applications
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds and polymers.
Biology: Studied for its role in cell membrane structure and function, as well as its effects on cellular signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its nutritional benefits.
Mechanism of Action
The mechanism of action of Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for the synthesis of eicosanoids, which are signaling molecules that play crucial roles in inflammation and immune responses. The compound interacts with various molecular targets, including enzymes involved in fatty acid metabolism and signaling pathways related to inflammation and cardiovascular health.
Comparison with Similar Compounds
Similar Compounds
- Sodium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Magnesium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Uniqueness
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate is unique due to its specific interaction with potassium ions, which can influence its solubility and bioavailability compared to its sodium, calcium, and magnesium counterparts. Additionally, the potassium ion may have distinct physiological effects, particularly in maintaining electrolyte balance and supporting cardiovascular health.
Properties
CAS No. |
38660-45-6 |
|---|---|
Molecular Formula |
C18H29KO2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
potassium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C18H30O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-; |
InChI Key |
FKEDIMSDTKPZNV-IFNWOZJISA-M |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[K+] |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[K+] |
Related CAS |
463-40-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


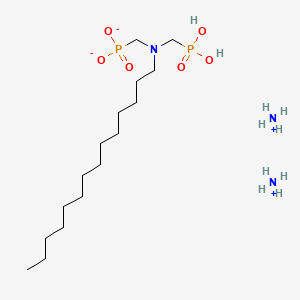
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)
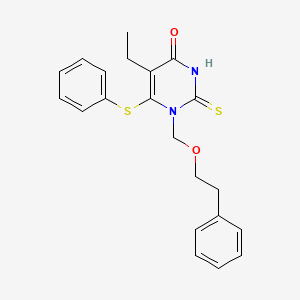
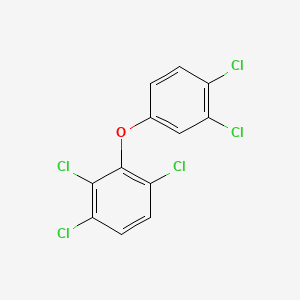

![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
